molecular formula C21H28O3 B602007 6beta-Hydroxylevonorgestrel CAS No. 55555-97-0

6beta-Hydroxylevonorgestrel

Cat. No. B602007
CAS RN: 55555-97-0
M. Wt: 328.46
InChI Key:
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Description

6Beta-Hydroxylevonorgestrel is a pharmaceutical reference standard categorized as an impurity . It is also known as Levonorgestrel Impurity H . The molecular formula is C21 H28 O3 and the molecular weight is 328.45 .


Molecular Structure Analysis

The molecular structure of 6beta-Hydroxylevonorgestrel consists of 21 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms . The exact spatial configuration of these atoms, which is crucial for its biological activity, is not specified in the sources I found.


Physical And Chemical Properties Analysis

6Beta-Hydroxylevonorgestrel appears as a white solid . Other physical and chemical properties such as melting point, pH, vapor pressure, vapor density, evaporation rate, viscosity, boiling point, and decomposition temperature are not specified in the sources I found .

Scientific Research Applications

Contraception

  • Scientific Field : Obstetrics and Gynaecology
  • Application Summary : Levonorgestrel (LNG) 6-capsule subdermal implants represented the first effective system approved for reversible contraception . These progestin-only contraceptive implants provide long-acting, highly effective reversible contraception .
  • Methods of Application : The LNG 6-capsule subdermal implants are inserted under the skin by trained skilled clinicians .
  • Results or Outcomes : The LNG 6-capsule subdermal implants have been widely employed in clinical practice as a highly effective and safe contraceptive method . Abnormal menstrual bleeding is a common side effect, representing the main reason for its premature discontinuation .

Emergency Contraception

  • Scientific Field : Pharmacology
  • Methods of Application : Oral levonorgestrel is most commonly administered as a 0.75 mg tablet within 72 hours postcoital, while the second tablet, which also contains 0.75 mg of levonorgestrel, is administered 12 hours after the first dose .
  • Results or Outcomes : Most of the adverse reactions were common and not serious. Uncommon adverse reactions identified included anorexia, ectopic pregnancy, exanthema, chloasma, miscarriage, and weight gain .

properties

IUPAC Name

(6R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDPEOWAWHAHEP-JUYLZWBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Hydroxylevonorgestrel

CAS RN

55555-97-0
Record name 6beta-Hydroxylevonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055555970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-HYDROXYLEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y643AOR6HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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